
4-(Trifluoromethylthio)nitrobenzene
Overview
Description
4-(Trifluoromethylthio)nitrobenzene is an organic compound with the molecular formula C7H4F3NO2S It is characterized by the presence of a trifluoromethylthio group (-SCF3) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylthio)nitrobenzene can be synthesized through several methods. One common approach involves the reaction of paranitroanisole with trifluoromethanethiol at temperatures ranging from 60 to 150°C . This reaction typically requires the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation of the compound to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the trifluoromethylthio group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(trifluoromethylthio)aniline, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
4-(Trifluoromethylthio)nitrobenzene serves as a precursor for synthesizing various pharmaceuticals. Its ability to undergo reduction reactions allows for the production of amines, which are essential in drug formulation.
Case Study: Reduction to Amines
Recent studies have demonstrated the selective hydrogenation of nitro compounds like this compound to yield corresponding amines under mild conditions. For instance, the reduction of this compound can lead to the synthesis of 4-(trifluoromethylthio)aniline, which is pivotal in developing agricultural chemicals and pharmaceuticals .
Agrochemical Applications
The trifluoromethylthio group enhances the biological activity of compounds, making them suitable for use as agrochemicals. Research indicates that derivatives of this compound exhibit herbicidal properties.
Table 2: Agrochemical Activity
Compound | Activity Type | Reference |
---|---|---|
4-(Trifluoromethylthio)aniline | Herbicidal | |
4-(Trifluoromethylthio)phenol | Fungicidal |
Material Science
The incorporation of trifluoromethyl groups into polymers has been explored for enhancing material properties such as thermal stability and chemical resistance. Research on polymers derived from this compound suggests potential applications in coatings and electronic materials.
Case Study: Polymer Development
Studies have shown that polymers synthesized from derivatives of this compound demonstrate improved mechanical properties and resistance to solvents compared to conventional polymers .
Electrophilic Trifluoromethylation
This compound can also be utilized in electrophilic trifluoromethylation reactions, which are significant for synthesizing novel compounds with enhanced properties.
Table 3: Electrophilic Trifluoromethylation Reactions
Reaction Type | Yield (%) | Conditions |
---|---|---|
Trifluoromethylation of Arenes | Up to 85% | Catalytic conditions with TMSCF3 |
Trifluoromethylthiolation | Moderate | Lewis acid-catalyzed reactions |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nitrobenzene: Similar structure but lacks the sulfur atom.
4-Nitrothiophenol: Contains a nitro group and a thiol group instead of a trifluoromethylthio group.
4-Nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but lacks the sulfur atom.
Uniqueness
4-(Trifluoromethylthio)nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
4-(Trifluoromethylthio)nitrobenzene (TFMN) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) and a nitro group (-NO2) attached to a benzene ring. Its molecular formula is C7H4F3NO2S, and it exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which can significantly alter its biological activity .
Mechanisms of Biological Activity
The biological activity of TFMN is primarily attributed to its interaction with various biomolecules. The compound can exert effects through:
- Enzyme Inhibition : TFMN has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to therapeutic benefits or toxic effects depending on the dosage.
- Cellular Toxicity : Research indicates that TFMN may exhibit cytotoxic effects on certain cell lines. For instance, studies have demonstrated that it can induce toxicity in HepG2 cells at concentrations as low as 14 μg/mL .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against Mycobacterium tuberculosis (M. tb.). Notably, some derivatives of TFMN exhibited minimum inhibitory concentrations (MICs) comparable to established tuberculosis treatments .
Antimicrobial Activity
A study focused on N-trifluoromethylthiolated sulfonimidamides revealed that compounds derived from TFMN exhibited significant antibacterial activity against M. tb., with MIC values ranging from 4 to 8 μg/mL. This finding suggests that TFMN and its derivatives could be promising candidates for developing new anti-tuberculosis agents .
Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of TFMN on HepG2 cells indicated that while some derivatives were toxic at relatively low concentrations, others showed much higher thresholds for toxicity. This variability highlights the importance of structural modifications in influencing biological outcomes .
Data Table: Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|---|
TFMN | Antibacterial | Mycobacterium tuberculosis | 4 | Comparable to ethambutol |
TFMN | Cytotoxicity | HepG2 cells | 14 | Lower toxicity than some analogs |
Derivative 1 | Antibacterial | Bacillus subtilis | Noteworthy | Limited activity observed |
Derivative 2 | Cytotoxicity | HepG2 cells | 90 | Higher toxicity than TFMN |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(trifluoromethylthio)nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution using nitrobenzene derivatives. Key steps include:
- Nitration : Introduce the nitro group first to direct subsequent substitution.
- Trifluoromethylthio Introduction : Use reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃) with sulfur donors under controlled temperatures (0–25°C) to avoid side reactions .
- Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product. Yields >70% are achievable when moisture is strictly excluded .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm the trifluoromethylthio group (δ −40 to −45 ppm) and ¹H/¹³C NMR for aromatic protons and nitro group positioning .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, S values .
Q. What are the key challenges in handling this compound, and how can they be mitigated?
- Methodological Answer :
- Stability : The nitro group may decompose under prolonged light exposure. Store in amber vials at −20°C .
- Toxicity : Use fume hoods and PPE (gloves, masks) due to potential respiratory irritancy. Waste must be neutralized with alkaline solutions before disposal .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence the electronic properties and reactivity of nitrobenzene derivatives?
- Methodological Answer : The −SCF₃ group is strongly electron-withdrawing (−I effect), which:
- Reduces Electron Density : Stabilizes intermediates in nucleophilic aromatic substitution.
- Directs Reactivity : Meta/para positions become more susceptible to electrophilic attack. Computational studies (DFT) show a 15–20% increase in reaction rates compared to −NO₂-only analogs .
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylthio-nitrobenzene derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solubility Variability : Use DMSO-d6 for consistent in vitro assays.
- Impurity Interference : Validate purity via HPLC (>98%) before biological testing.
- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to confirm specificity .
Q. How can computational modeling guide the design of derivatives for specific applications (e.g., antimicrobial agents)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).
- QSAR Analysis : Correlate −SCF₃ substituent position with logP and IC₅₀ values to optimize bioavailability .
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products (e.g., nitroso intermediates).
- Isotope Labeling : Track ¹⁵N/¹⁸O isotopes to map metabolic pathways in soil/water systems .
Q. How do steric and electronic effects of the −SCF₃ group impact regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky −SCF₃ group suppresses ortho substitution in Suzuki-Miyaura reactions.
- Electronic Effects : Use Pd(OAc)₂/XPhos catalysts to enhance para selectivity (>90%) in aryl halide couplings .
Q. What methodologies are recommended for studying nitro group reduction in this compound while preserving the −SCF₃ moiety?
- Methodological Answer :
- Catalytic Hydrogenation : Employ H₂/Pd-C at 30 psi and 50°C with ethanol as solvent. Monitor via TLC to halt at the amine stage.
- Chemoselective Reduction : Use Zn/NH₄Cl in THF/H₂O to reduce −NO₂ to −NH₂ without affecting −SCF₃ .
Q. How can researchers leverage the −SCF₃ group to enhance binding affinity in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Replace −CF₃ or −SO₂CH₃ with −SCF₃ to improve lipophilicity (clogP +0.5) and target engagement.
- Crystallography : Solve co-crystal structures with proteins (e.g., carbonic anhydrase) to validate binding poses .
Properties
IUPAC Name |
1-nitro-4-(trifluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBHPYCTYQBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400874 | |
Record name | 4-(Trifluoromethylthio)nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-66-7 | |
Record name | 4-(Trifluoromethylthio)nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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